molecular formula C15H30O2 B1222760 Lauryl glycidyl ether CAS No. 2461-18-9

Lauryl glycidyl ether

Cat. No.: B1222760
CAS No.: 2461-18-9
M. Wt: 242.4 g/mol
InChI Key: VMSIYTPWZLSMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lauryl glycidyl ether, also known as dodecyl glycidyl ether, is a chemical compound with the molecular formula C15H30O2. It is characterized by a long hydrocarbon chain and an epoxy functional group. This colorless liquid is commonly used in the production of surfactants and emulsifiers. Its versatility and compatibility with various reaction conditions make it a valuable tool in organic chemistry .

Biochemical Analysis

Biochemical Properties

Lauryl glycidyl ether plays a significant role in biochemical reactions due to its ether and epoxide functional groups. These groups allow it to interact with various enzymes, proteins, and other biomolecules. For instance, the epoxide group can undergo nucleophilic ring-opening reactions with amines, thiols, and acids, leading to the formation of new covalent bonds . This reactivity makes this compound a valuable intermediate in the synthesis of complex molecules and polymers.

Cellular Effects

This compound has been shown to influence various cellular processes. Its ability to penetrate cell membranes and interact with intracellular components can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with keratin filaments can disrupt the structure of corneocytes, leading to changes in cell function . Additionally, this compound’s surfactant properties can alter the fluidity of cell membranes, impacting cellular communication and transport processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The epoxide group can form covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins or nucleotides in DNA. This can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, the compound’s ability to modify proteins and other biomolecules can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal conditions but can degrade when exposed to strong acids, bases, or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with cytotoxicity and disruptions in metabolic processes . Threshold effects observed in these studies indicate that there is a dosage range within which the compound can be safely used without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by epoxide hydrolases, which catalyze the hydrolysis of the epoxide group to form diols . This metabolic transformation can affect the compound’s activity and its impact on metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s hydrophobic nature allows it to diffuse across cell membranes and accumulate in lipid-rich regions . Additionally, this compound can interact with transport proteins and binding proteins, influencing its localization and concentration within different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be found in various organelles, including the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function . Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular compartments, affecting its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauryl glycidyl ether can be synthesized through the reaction of 1-dodecanol with 1-bromo-2,3-epoxypropane. The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Lauryl glycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Lauryl glycidyl ether belongs to the class of glycidyl ethers, which are characterized by the presence of an epoxy group. Similar compounds include:

Uniqueness: this compound is unique due to its long hydrocarbon chain, which imparts hydrophobic properties and enhances its compatibility with various organic compounds. This makes it particularly valuable in applications requiring improved flexibility, impact resistance, and surface properties .

Properties

IUPAC Name

2-(dodecoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSIYTPWZLSMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Record name LAURYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20562
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0025494
Record name Dodecyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Lauryl glycidyl ether is a clear colorless viscous liquid. (NTP, 1992), Clear, colorless viscous liquid; [CAMEO]
Record name LAURYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20562
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dodecyl glycidyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5055
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name LAURYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20562
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

2461-18-9
Record name LAURYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20562
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dodecyl glycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2461-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecyl glycidyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2-[(dodecyloxy)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(dodecyloxy)methyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCIDYL LAURYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84653J97E3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DODECYL GLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5462
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Dodecanol (167.4 g) and 8.1 g of trifluoromethanesulfonic acid were heated to 95° C. while stirring. To the reaction mixture, 166.5 g of epichlorohydrin was added dropwise over 1 hour, followed by stirring for 8 hours. After completion of the reaction, the reaction mixture was cooled to 50° C. Over 1 hour, 75 g of a 48% aqueous solution of sodium hydroxide was added dropwise at a temperature maintained at 50° C. After stirring for 3 hours, 120 mL of water was added to the reaction mixture to cause separation. The water layer thus occurred was removed. The residue was then washed twice with 100 mL of water, whereby 249 g of crude dodecyl glycidyl ether was obtained.
Quantity
167.4 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
catalyst
Reaction Step One
Quantity
166.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lauryl glycidyl ether
Reactant of Route 2
Reactant of Route 2
Lauryl glycidyl ether
Reactant of Route 3
Reactant of Route 3
Lauryl glycidyl ether
Reactant of Route 4
Reactant of Route 4
Lauryl glycidyl ether
Reactant of Route 5
Reactant of Route 5
Lauryl glycidyl ether
Reactant of Route 6
Reactant of Route 6
Lauryl glycidyl ether
Customer
Q & A

Q1: What is the structure of Lauryl glycidyl ether and how is it typically synthesized?

A1: this compound features an epoxy group linked to a twelve-carbon chain (lauryl group). Its molecular formula is C15H30O2, and it has a molecular weight of 242.40 g/mol. [] This compound is commonly synthesized through the reaction of lauryl alcohol with dichloropropanol. This reaction is often facilitated by a phase transfer catalyst, such as tetra-n-butyl ammonium hydrogen sulfate, to enhance the yield. []

Q2: How is the synthesis of this compound optimized, and what analytical techniques are used for its characterization?

A2: The synthesis yield of this compound can be optimized by manipulating several reaction parameters. Studies show that the most influential factor is the molar ratio of the reactants (dichloropropanol and lauryl alcohol). Subsequently, the alkali dosage, reaction time, and reaction temperature play significant roles. [] The optimal conditions, yielding up to 81.3% product, involve a dichloropropanol:lauryl alcohol ratio of 1.2:1, a sodium hydroxide:lauryl alcohol ratio of 2.2:1, a temperature of 50°C, and a reaction time of 4 hours. [] The structure of the synthesized compound is often confirmed using Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. []

Q3: What are some of the applications of this compound in material science?

A3: this compound serves as a valuable component in various material applications. For instance, it acts as a reactive diluent in solvent-free epoxy primer compositions, contributing to enhanced adhesion and other desirable properties. [] Additionally, it's utilized in the development of photocrosslinkable siloxane-modified acrylate prepolymers. These prepolymers find use in photo-crosslinking type adhesive compositions, enhancing wettability, compatibility, and re-exfoliation characteristics. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.